Dimethyl lithospermate B
CAS No.:
Cat. No.: VC1864356
Molecular Formula: C38H34O16
Molecular Weight: 746.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C38H34O16 |
|---|---|
| Molecular Weight | 746.7 g/mol |
| IUPAC Name | [(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] (2S,3S)-2-(3,4-dihydroxyphenyl)-4-[(E)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C38H34O16/c1-50-36(47)29(15-18-3-8-22(39)26(43)13-18)52-31(46)12-7-20-5-11-25(42)35-32(20)33(34(54-35)21-6-10-24(41)28(45)17-21)38(49)53-30(37(48)51-2)16-19-4-9-23(40)27(44)14-19/h3-14,17,29-30,33-34,39-45H,15-16H2,1-2H3/b12-7+/t29-,30-,33+,34-/m1/s1 |
| Standard InChI Key | DHYLGBJCEGEBGQ-QHIXFNMVSA-N |
| Isomeric SMILES | COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)OC |
| SMILES | COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)OC |
| Canonical SMILES | COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)OC |
Introduction
Extraction and Synthesis
Natural Sources
The primary natural source of dimethyl lithospermate B is Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine . This herb contains numerous bioactive compounds, including tanshinones and phenolic acids like lithospermic acid B, from which dimethyl lithospermate B can be derived . The concentration of these compounds varies depending on growing conditions, harvesting time, and geographical location.
Isolation and Synthesis Methods
The isolation of dimethyl lithospermate B typically begins with extraction of plant material using appropriate solvents. The process may involve consecutive extractions with different solvents such as ether, ethyl acetate, and n-butanol . Column chromatography techniques, including Sephadex LH-20 and silica gel chromatography, are commonly employed for separation and purification .
Pharmacological Properties
| Parameter | Control | Dimethyl Lithospermate B (20 μM) | Effect |
|---|---|---|---|
| Action Potential Duration (APD90) | 58.8±12.1 ms | 202.3±9.5 ms | Significant prolongation |
| Early After-Depolarization (EAD) | Not observed | Not observed | No proarrhythmic effect |
| Sodium Current Inactivation | Normal | Slowed | Increased slow component |
| EC50 for Slow Component Increase | - | 20 μM | Dose-dependent effect |
| Voltage Dependence of Inactivation | Baseline | No significant change | - |
| Voltage Dependence of Activation | Baseline | 5 mV shift to depolarized direction | Changed activation properties |
| Effects on Potassium Currents | Normal | No noticeable effect | Selective for sodium channels |
| Effects on Calcium Currents | Normal | No noticeable effect | Selective for sodium channels |
Therapeutic Applications
| Parameter | Baseline | After Brugada Induction | After Dimethyl Lithospermate B (10 μM) | Effect |
|---|---|---|---|---|
| Epicardial Dispersion of Repolarization (EDR) | 12.9±9.6 ms | 107.0±54.8 ms | 12.4±18.1 ms | Normalization |
| Transmural Dispersion of Repolarization (TDR) | 22.4±8.1 ms | 82.2±37.4 ms | 24.4±26.7 ms | Normalization |
| Epicardial Action Potential Dome | Present | Heterogeneous loss | Restored | Normalization |
| ST-segment Elevation | Absent | Present | Reduced/absent | Normalization |
| Phase 2 Reentry | Absent | Present | Abolished | Prevention of arrhythmia |
| Ventricular Tachycardia/Fibrillation | Absent | Present | Abolished in 9/9 preparations | Complete antiarrhythmic effect |
Preclinical and Clinical Studies
Animal Models
Studies using canine arterially perfused right ventricular wedge preparations have demonstrated the efficacy of dimethyl lithospermate B in preventing and suppressing arrhythmias in experimental models of Brugada syndrome . In these models, dimethyl lithospermate B effectively restored the epicardial action potential dome, reduced dispersions of repolarization, and abolished phase 2 reentry-induced arrhythmias .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume